MIM1 Mcl-1 Binding Affinity and Bcl-xL Selectivity Window
MIM1 demonstrates moderate binding affinity for the Mcl-1 BH3-binding pocket, with an IC50 of 4.8 µM in a competitive fluorescence polarization assay using FITC-Bid BH3 peptide as the probe [1]. In contrast, MIM1 exhibits no measurable activity against Bcl-xL in the same assay format (IC50 >50 µM), establishing a >10-fold selectivity window [1]. This selectivity is corroborated by independent testing showing MIM1 effectively competes with FITC-MCL-1 SAHBA and FITC-BID BH3 for MCL-1ΔNΔC binding with IC50 values of 4.7 and 4.8 µM, respectively, while showing no activity for Bcl-xL [1]. The selectivity profile distinguishes MIM1 from pan-Bcl-2 family inhibitors and provides a defined chemical tool for isolating Mcl-1-specific biology.
| Evidence Dimension | In vitro binding inhibition (IC50) |
|---|---|
| Target Compound Data | 4.8 µM (Mcl-1) |
| Comparator Or Baseline | >50 µM (Bcl-xL) |
| Quantified Difference | >10.4-fold selectivity for Mcl-1 over Bcl-xL |
| Conditions | Fluorescence polarization competitive binding assay; FITC-Bid BH3 peptide as probe |
Why This Matters
The >10-fold selectivity window enables experimental discrimination of Mcl-1-dependent from Bcl-xL-dependent survival signaling, which is essential for target validation studies where confounding inhibition of multiple Bcl-2 family members would obscure mechanistic interpretation.
- [1] Cohen NA, Stewart ML, Gavathiotis E, Tepper JL, Brueckner SR, Koss B, Opferman JT, Walensky LD. A competitive stapled peptide screen identifies a selective small molecule that overcomes MCL-1-dependent leukemia cell survival. Chem Biol. 2012 Sep 21;19(9):1175-86. View Source
